4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane is a boron-containing compound with a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in organic synthesis and material science. It is characterized by its stability and reactivity, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
It is known that similar compounds are used in the borylation of alkylbenzenes and the hydroboration of alkyl or aryl alkynes and alkenes .
Mode of Action
This compound is involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the formation of boronates. The compound can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also participate in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
Pharmacokinetics
The compound’s molecular weight (20811) and physical form (powder) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of boronates, which have various applications in organic synthesis . The specific molecular and cellular effects would depend on the context of its use.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is recommended to be stored at temperatures below -10°C . Additionally, it is known to react with water, releasing flammable gases . Therefore, it should be handled in an inert atmosphere and kept away from water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a boron-containing reagent. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often include:
Catalysts: Palladium or platinum-based catalysts.
Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.
Substitution: Replacement of functional groups with boron-containing groups.
Common Reagents and Conditions
Reagents: Boron trifluoride (BF3), borane (BH3), and other boron-containing reagents.
Conditions: Mild to moderate temperatures, inert atmosphere (e.g., nitrogen or argon), and appropriate solvents (e.g., THF, DCM).
Major Products
The major products formed from these reactions include boronic esters, boronic acids, and other boron-containing organic compounds. These products are valuable intermediates in organic synthesis and material science.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane is unique due to its bicyclo[1.1.1]pentane structure, which imparts stability and reactivity. This compound’s ability to undergo various chemical reactions and form stable boron-containing products makes it a valuable reagent in organic synthesis and material science.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2/c1-9(2)10(3,4)15-13(14-9)12-6-11(5,7-12)8-12/h6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIPYJIIRQIOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.